
2,2-Dimethylindene, 2,3-dihydro-
Vue d'ensemble
Description
2,2-Dimethylindene, 2,3-dihydro- is a chemical compound with the molecular formula C11H14 . It is also known by other names such as 2,2-dimethyl-1,3-dihydroindene, 2,2-dimethyl-2,3-dihydro-1H-indene, and 2,2-dimethylindan .
Molecular Structure Analysis
The molecular weight of 2,2-Dimethylindene, 2,3-dihydro- is 146.23 g/mol . The IUPAC name for this compound is 2,2-dimethyl-1,3-dihydroindene . The InChI representation of the molecule isInChI=1S/C11H14/c1-11(2)7-9-5-3-4-6-10(9)8-11/h3-6H,7-8H2,1-2H3 . Physical And Chemical Properties Analysis
The compound 2,2-Dimethylindene, 2,3-dihydro- has a molecular weight of 146.23 g/mol . It has a computed XLogP3-AA value of 3.4 . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 146.109550447 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has a heavy atom count of 11 .Applications De Recherche Scientifique
Stereochemical Analysis
- Stereochemical Assignments: 2,3-Dibromo-1,1-dimethylindanes exhibit unusual NMR coupling constants, contradicting common assumptions about vicinal protons in cyclopentene moieties. This discovery emphasizes the need for caution in stereochemical assignments, as such exceptions can lead to incorrect mechanistic conclusions (Knorr et al., 2016).
Photochemical Behavior
- Photochemical Rearrangement and Dimerization: The photochemical behavior of 1,1-dimethylindene has been studied, revealing its tendency to form dimeric cyclobutanes upon photolysis. This study highlights the distinct photochemical pathways of differently substituted indenes (McCullough, 1968).
Synthesis and Characterization
- Synthesis of Derivatives: Research includes the synthesis of various derivatives of dimethylindene, such as (−)-1-Menthyl-4,7-dimethylindene. These compounds have been synthesized and characterized, contributing to the understanding of their structural and chemical properties (Schumann et al., 2001).
Hydrogen Storage Application
- Hydrogen Storage Capacity: Studies on 2,3-Dimethylindole, a derivative of dimethylindene, have explored its potential as a liquid organic hydrogen carrier. This research is crucial for developing efficient hydrogen storage solutions (Dong et al., 2021).
Fluorescent Properties and Antioxidant Activity
- Fluorescent and Antioxidant Properties: Benzene-fluorinated derivatives of 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, related to dimethylindene, have been synthesized. Their fluorescent properties and antioxidant activities provide insights for potential applications in biological and chemical sensors (Politanskaya et al., 2015).
Organometallic Chemistry
- Transition Metal Complexes: The reactivity of 1,1-dimethylindene with transition metal complexes has been investigated, contributing to the field of organometallic chemistry. This research helps in understanding the interactions between organic molecules and metals (Ustynyuk et al., 1980).
Propriétés
IUPAC Name |
2,2-dimethyl-1,3-dihydroindene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-11(2)7-9-5-3-4-6-10(9)8-11/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMWEVQXIHGFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174953 | |
| Record name | 2,2-Dimethylindene, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylindene, 2,3-dihydro- | |
CAS RN |
20836-11-7 | |
| Record name | 2,2-Dimethylindene, 2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020836117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylindene, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





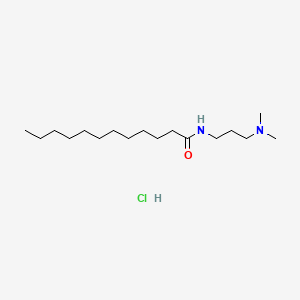
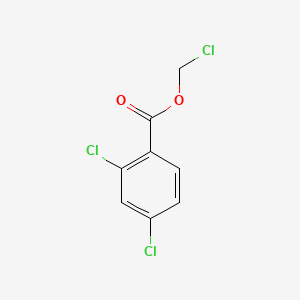
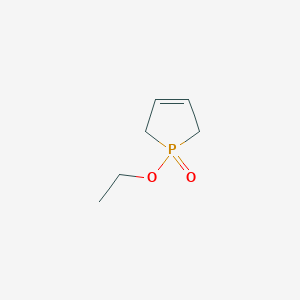

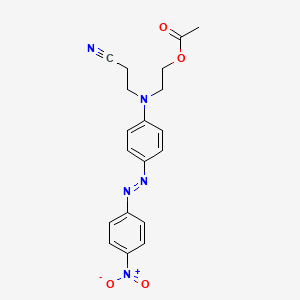
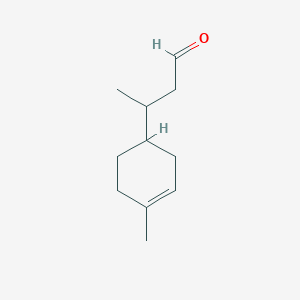
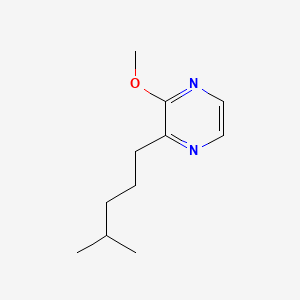
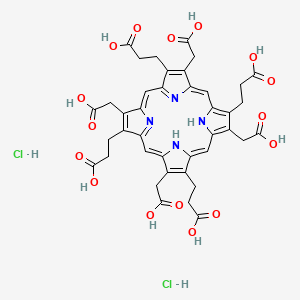
![7-(4-(Diethylamino)-2-ethoxyphenyl)-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1595490.png)
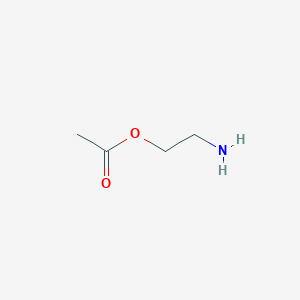
![2-[(4-Phenylpiperazin-1-yl)methyl]quinoline](/img/structure/B1595492.png)
